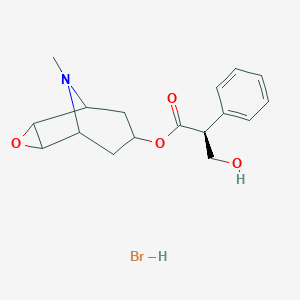

Scopolamine hydrobromide

説明

Nomenclature and Chemical Classification in Research Contexts

In scientific literature, scopolamine (B1681570) hydrobromide is identified by a precise set of names and classifications that ensure clarity and reproducibility of research findings. Its chemical structure and properties are systematically defined to distinguish it from other related compounds.

The International Union of Pure and Applied Chemistry (IUPAC) name for the active component is [(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide. nih.gov This systematic name provides an unambiguous description of its molecular structure. The compound is also known by its United States Adopted Name (USAN), scopolamine hydrobromide, and its international nonproprietary name, hyoscine hydrobromide. wikipedia.orgencyclopedia.pub

Chemically, this compound is classified as a tropane (B1204802) alkaloid. caymanchem.com It is the hydrobromide salt form of scopolamine, which is naturally derived from plants of the Solanaceae (nightshade) family. nih.govcaymanchem.com In pharmacological research, it is categorized as a muscarinic antagonist. nih.govcaymanchem.com This classification is based on its mechanism of action, where it competitively blocks muscarinic acetylcholine (B1216132) receptors. scbt.comdrugbank.com It is considered a non-selective antagonist, meaning it has a high affinity for all five subtypes of muscarinic receptors (M1-M5), though with some variations in potency. nih.govnih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | [(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide nih.gov |

| CAS Number | 114-49-8 nih.gov |

| Molecular Formula | C₁₇H₂₂BrNO₄ nist.gov |

| Synonyms | Hyoscine hydrobromide, (-)-Scopolamine hydrobromide nih.govwikipedia.org |

| Chemical Class | Tropane alkaloid caymanchem.com |

| Pharmacological Class | Muscarinic antagonist nih.gov |

Historical Context of this compound as a Research Tool

The journey of this compound from a plant-derived substance to a refined research tool is a notable chapter in the history of pharmacology and neuroscience. Purified scopolamine was first isolated by the German scientist Albert Ladenburg in 1880. wikipedia.org Its use in a research context began to take shape in the early 20th century.

Initially, its effects on the central nervous system garnered attention, leading to early investigations into its potential as an anesthetic adjuvant around 1900. wikipedia.orgencyclopedia.pub The early 20th century also saw explorations of scopolamine's effects for use as a "truth serum" in interrogations, though these investigations were largely abandoned due to inconsistent effects. wikipedia.orgsciencehistory.org

The pivotal shift towards its use as a modern research tool occurred with the rise of the cholinergic hypothesis of memory dysfunction. nih.gov Researchers began to recognize that the cognitive impairments induced by scopolamine mimicked some of the deficits observed in certain neurological conditions. murdoch.edu.au This realization established this compound as a standard pharmacological agent for inducing temporary cognitive deficits in research animals, a practice that became widespread from the mid-20th century onwards. wikipedia.orgencyclopedia.pub Early studies in animals, and later in human volunteers, demonstrated that scopolamine could reliably produce transient memory impairments, providing a reversible model to study the role of the cholinergic system in cognition. wikipedia.orgnih.gov

Significance of this compound in Preclinical Neuroscience Research

This compound is a cornerstone of preclinical neuroscience research, primarily due to its reliable and reversible antagonism of the cholinergic system. nih.gov Its ability to permeate the blood-brain barrier and act on central muscarinic receptors makes it an indispensable tool for creating animal models of cognitive impairment. researchgate.net

Modeling Cognitive Dysfunction: A major application of this compound is in the development of animal models that mimic the cognitive deficits seen in conditions like Alzheimer's disease and other forms of dementia. researchgate.netfrontiersin.org By blocking muscarinic receptors, scopolamine induces a state of cholinergic hypofunction, which is a key pathological feature of Alzheimer's disease. researchgate.netdirectivepublications.org This "scopolamine challenge" model is extensively used to screen and evaluate the efficacy of potential cognition-enhancing drugs. nih.govkoreamed.org Researchers can induce a measurable cognitive deficit in tasks such as the Morris water maze, T-maze, or novel object recognition tests, and then assess whether a new compound can reverse these impairments. nih.govnih.govplos.org

Investigating the Cholinergic System's Role in Memory: The compound has been instrumental in elucidating the role of the cholinergic system in different stages of memory. nih.gov Studies using scopolamine have helped differentiate the cholinergic influence on memory acquisition, consolidation, and retrieval. nih.govmurdoch.edu.au For instance, research has shown that scopolamine preferentially disrupts the acquisition and consolidation of new memories, while having less effect on the recall of previously established memories. nih.govmurdoch.edu.au These findings have provided strong evidence for the critical role of acetylcholine in the encoding of new information into long-term memory. wikipedia.orgencyclopedia.pub

Dissecting Neural Circuits: this compound is also employed to investigate the function of specific neural circuits. By observing the behavioral and neurochemical changes following scopolamine administration, researchers can map the cholinergic pathways involved in various cognitive processes. nih.gov For example, studies have shown that scopolamine inhibits cholinergic-mediated glutamate (B1630785) release in the hippocampus, a brain region vital for memory formation. wikipedia.orgencyclopedia.pub Such research provides insights into the complex interplay between different neurotransmitter systems.

Table 2: Key Research Applications of this compound in Preclinical Neuroscience

| Research Area | Application | Key Findings from Studies |

|---|---|---|

| Cognitive Impairment Modeling | Inducing transient amnesia in animal models to test pro-cognitive drugs. nih.govkoreamed.org | Scopolamine reliably impairs performance in various memory tasks (e.g., water maze, T-maze). nih.govplos.org |

| Cholinergic System Function | Investigating the role of acetylcholine in learning and memory processes. nih.gov | Cholinergic system is crucial for memory acquisition and consolidation. nih.gov |

| Alzheimer's Disease Research | Simulating cholinergic deficits characteristic of Alzheimer's disease. researchgate.netfrontiersin.org | Scopolamine administration can lead to cholinergic dysfunction and increased amyloid-β deposition. researchgate.net |

| Neurotransmitter Interactions | Studying the relationship between cholinergic and other neurotransmitter systems. wikipedia.orgencyclopedia.pub | Scopolamine affects glutamate release in the hippocampus, highlighting neurotransmitter interplay. wikipedia.orgencyclopedia.pub |

Structure

2D Structure

3D Structure of Parent

特性

Key on ui mechanism of action |

[Acetylcholine] (ACh) is a neurotransmitter that can signal through ligand-gated cation channels (nicotinic receptors) and G-protein-coupled muscarinic receptors (mAChRs). ACh signalling via mAChRs located in the central nervous system (CNS) and periphery can regulate smooth muscle contraction, glandular secretions, heart rate, and various neurological phenomena such as learning and memory. mAChRs can be divided into five subtypes, M1-M5, expressed at various levels throughout the brain. Also, M2 receptors are found in the heart and M3 receptors in smooth muscles, mediating effects apart from the direct modulation of the parasympathetic nervous system. While M1, M3, and M5 mAChRs primarily couple to Gq proteins to activate phospholipase C, M2 and M4 mainly couple to Gi/o proteins to inhibit adenylyl cyclase and modulate cellular ion flow. This system, in part, helps to control physiological responses such as nausea and vomiting. Scopolamine acts as a non-selective competitive inhibitor of M1-M5 mAChRs, albeit with weaker M5 inhibition; as such, scopolamine is an anticholinergic with various dose-dependent therapeutic and adverse effects. The exact mechanism(s) of action of scopolamine remains poorly understood. Recent evidence suggests that M1 (and possibly M2) mAChR antagonism at interneurons acts through inhibition of downstream neurotransmitter release and subsequent pyramidal neuron activation to mediate neurological responses associated with stress and depression. Similar antagonism of M4 and M5 receptors is associated with potential therapeutic benefits in neurological conditions such as schizophrenia and substance abuse disorders. The significance of these observations to scopolamine's current therapeutic indications of preventing nausea and vomiting is unclear but is linked to its anticholinergic effect and ability to alter signalling through the CNS associated with vomiting. Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting. The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center. |

|---|---|

CAS番号 |

114-49-8 |

分子式 |

C17H21NO4.BrH C17H22BrNO4 |

分子量 |

384.3 g/mol |

IUPAC名 |

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+; |

InChIキー |

WTGQALLALWYDJH-BKODDQECSA-N |

不純物 |

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine |

SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |

異性体SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |

正規SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |

Color/Form |

Viscous liquid |

melting_point |

387 °F (decomposes) (NTP, 1992) |

他のCAS番号 |

114-49-8 672-21-9 |

物理的記述 |

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992) |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

賞味期限 |

The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C; freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C). SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/ |

溶解性 |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

同義語 |

Apo Dimenhydrinate Apo-Dimenhydrinate Aviomarin Biodramina Calm X Calm-X Cinfamar Contramareo Dimen Heumann Dimen Lichtenstein Dimenhydrinate Dimetabs Dinate Diphenhydramine Theoclate DMH Dramamine Dramanate Gravol Heumann, Dimen Lünopharm, Reisetabletten Lichtenstein, Dimen Marmine Motion Aid Motion-Aid Nausicalm Reisegold Reisetabletten Lünopharm Reisetabletten ratiopharm Reisetabletten Stada Reisetabletten-ratiopharm Rodovan RubieMen Stada, Reisetabletten Superpep Theoclate, Diphenhydramine Travel Well TripTone Vertigo Vomex Vertigo-Vomex Vomacur Vomex A Vomisin Wehamine |

蒸気圧 |

7.18X10-9 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Mechanistic Insights into Scopolamine Hydrobromide Pharmacology in Research Models

Muscarinic Cholinergic Receptor Antagonism

The primary mechanism of action for scopolamine (B1681570) hydrobromide is its role as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). drugbank.com This interaction is fundamental to its physiological and cognitive effects observed in research models.

Scopolamine hydrobromide acts as a non-selective antagonist across the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). researchgate.net Its binding affinity is generally considered to be similar for the M1 through M4 subtypes. unnes.ac.id However, research indicates that its antagonist activity at the M5 receptor subtype tends to be weaker in comparison. drugbank.comunnes.ac.id This non-selective profile means that scopolamine can simultaneously block M1, M3, and M5 receptors, which are primarily coupled to Gq proteins, and M2 and M4 receptors, which are coupled to Gi/o proteins. drugbank.comresearchgate.net This broad-spectrum antagonism allows researchers to probe the global functions of the muscarinic cholinergic system. nih.gov

Scopolamine functions as a competitive antagonist at muscarinic receptors. drugbank.comwikipedia.org This means it directly competes with the endogenous neurotransmitter, acetylcholine, for the same binding site on the receptor. drugbank.com By occupying the receptor site without activating it, scopolamine prevents acetylcholine from binding and initiating its normal signaling cascade. This competitive inhibition is reversible and concentration-dependent. The potency of this antagonism is often quantified by the half-maximal inhibitory concentration (IC50), which for this compound at muscarinic acetylcholine receptors has been measured at 55.3 nM. biocrick.comselleckchem.com

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Parameter | Value | Receptor Target |

| IC50 | 55.3 nM | Muscarinic Acetylcholine Receptor |

This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound, indicating its high affinity for muscarinic receptors.

The antagonism of muscarinic receptors by scopolamine has a complex impact on acetylcholine (ACh) neurotransmission. While it blocks the action of ACh at postsynaptic receptors, it also blocks presynaptic M2-subtype autoreceptors. nih.gov These autoreceptors normally function to inhibit further release of ACh; therefore, their blockade by scopolamine leads to a paradoxical increase in the extracellular concentration of acetylcholine in brain regions like the hippocampus. nih.gov

Competitive Binding Mechanisms at Muscarinic Receptors

Interactions with Other Neurotransmitter Systems and Receptors

Research has demonstrated that this compound also acts as a competitive antagonist at serotonin (B10506) 5-HT3 receptors. science.govnih.gov Though its affinity for 5-HT3 receptors is lower than for muscarinic receptors, it is significant enough to be pharmacologically relevant at certain concentrations. nih.gov Studies using electrophysiological and ligand binding techniques have confirmed this interaction. Scopolamine reversibly inhibits 5-HT3 receptor responses with a half-maximal inhibitory concentration (IC50) of 2.09 μM. biocrick.comscience.govnih.gov Competitive binding assays with the 5-HT3 receptor antagonist [3H]granisetron yielded a Ki (inhibition constant) of 6.76 μM. biocrick.comscience.gov This off-target activity is noteworthy as 5-HT3 receptor antagonists are also used to prevent nausea and vomiting, suggesting a potential secondary mechanism for some of scopolamine's effects. nih.gov

Table 2: this compound Affinity for Serotonin 5-HT3 Receptors

| Parameter | Value | Method |

| IC50 | 2.09 μM | Inhibition of 5-HT evoked responses |

| Ki | 6.76 μM | Competition with [3H]granisetron |

| pA2 | 5.02 | Schild plot analysis |

This table details the key binding and inhibition parameters of scopolamine at the 5-HT3 receptor, confirming its role as a competitive antagonist. Data sourced from electrophysiological and ligand-binding studies. biocrick.comscience.govnih.gov

There is a significant interplay between the cholinergic and glutamatergic systems, particularly in brain regions associated with cognition like the hippocampus. Research indicates that scopolamine's blockade of muscarinic receptors influences the release of glutamate (B1630785). Specifically, scopolamine has been found to inhibit cholinergic-mediated glutamate release within hippocampal neurons. wikipedia.org This action is thought to contribute to its effects on synaptic plasticity and cognitive function, as glutamate is the primary excitatory neurotransmitter in the central nervous system. wikipedia.org The modulation of glutamate release represents an indirect pathway through which scopolamine exerts its profound effects on brain function.

Serotonin 5-HT3 Receptor Affinity and Modulation

Downstream Cellular and Molecular Signaling Pathways

The pharmacological effects of this compound in research models are underpinned by its interaction with muscarinic acetylcholine receptors, which in turn initiates a cascade of downstream cellular and molecular events. These pathways are integral to understanding how scopolamine modulates neuronal function, plasticity, and behavior. Research has particularly illuminated its influence on inhibitory interneurons, key metabolic signaling pathways, neurotrophic factor expression, and the structural remodeling of synapses.

Modulation of GABAergic Interneuron Activity

A significant mechanism underlying scopolamine's action involves the modulation of GABAergic interneurons, particularly within the medial prefrontal cortex (mPFC). nih.govresearchgate.net These interneurons typically exert inhibitory control over glutamatergic pyramidal neurons. Scopolamine, by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs) on these interneurons, reduces their inhibitory output. nih.govunnes.ac.id

One hypothesis suggests that scopolamine blocks M1-type muscarinic ACh receptors (M1-AChRs) located on GABAergic interneurons. nih.govunnes.ac.id This blockade leads to a "disinhibition" of the pyramidal neurons, resulting in an increase in glutamate transmission. nih.govunnes.ac.id This glutamate burst is considered a critical event that initiates further downstream signaling cascades associated with scopolamine's effects. unnes.ac.idmdpi.com

Research using viral-mediated gene transfer to selectively knock down M1-AChR in different cell types has provided specific insights. nih.govresearchgate.netnih.gov These studies have demonstrated that the antidepressant-like responses to scopolamine are blocked when M1-AChRs are knocked down in GABAergic interneurons, but not in glutamatergic pyramidal neurons. nih.govresearchgate.netnih.gov Further investigation has identified that somatostatin (B550006) (SST)-expressing interneurons are key mediators. nih.govresearchgate.netnih.gov Knockdown of M1-AChR specifically in SST interneurons, but not in parvalbumin (PV) interneurons, was sufficient to block the behavioral effects of scopolamine in mouse models. nih.gov This indicates that SST interneurons in the mPFC are a principal target for scopolamine's modulatory effects on local circuitry. nih.govresearchgate.netnih.gov

Table 1: Research Findings on Scopolamine's Modulation of GABAergic Interneurons

| Target Neuron Type | Receptor Investigated | Effect of Scopolamine | Key Finding | Source |

|---|---|---|---|---|

| GABAergic Interneurons (mPFC) | M1-AChR | Antagonism/Blockade | Knockdown of M1-AChR in GABAergic neurons attenuates the antidepressant-like effects of scopolamine. | nih.govresearchgate.netnih.gov |

| Somatostatin (SST) Interneurons (mPFC) | M1-AChR | Antagonism/Blockade | M1-AChR expression on SST interneurons is required for the antidepressant-like effects of scopolamine. | nih.govresearchgate.netnih.gov |

| Parvalbumin (PV) Interneurons (mPFC) | M1-AChR | Antagonism/Blockade | Knockdown of M1-AChR in PV interneurons did not block the effects of scopolamine. | nih.gov |

| Glutamatergic Pyramidal Neurons (mPFC) | M1-AChR | Antagonism/Blockade | Knockdown of M1-AChR in these neurons did not influence the antidepressant effects of scopolamine. | nih.govresearchgate.net |

Activation of Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling

The disinhibition of pyramidal neurons and subsequent glutamate burst triggers the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. unnes.ac.idmdpi.comnih.gov This pathway is a crucial regulator of protein synthesis and cell growth and is deeply implicated in synaptic plasticity. nih.govfrontiersin.org Studies have shown that a single administration of scopolamine can rapidly increase the activation of mTORC1 signaling in the prefrontal cortex. nih.govresearchgate.net

This activation is evidenced by the increased phosphorylation of key downstream components of the mTORC1 pathway. nih.gov Research in rodent models demonstrates that scopolamine administration leads to a significant induction of phosphorylated mTOR (phospho-mTOR), phosphorylated Akt (protein kinase B), and phosphorylated p70S6 kinase (phospho-S6K) within one to two hours of treatment. unnes.ac.idnih.gov The antidepressant-like behavioral effects of scopolamine are blocked by pretreatment with an mTORC1 inhibitor, such as rapamycin, underscoring the necessity of this pathway for scopolamine's actions. nih.gov It is hypothesized that the activation of mTORC1 is a central mechanism linking the initial receptor blockade to the downstream effects on protein synthesis required for synaptogenesis. mdpi.comnih.gov

Table 2: Effect of Scopolamine on mTORC1 Signaling Pathway Components in the Prefrontal Cortex

| Signaling Protein | Effect of Scopolamine Administration | Time Point Post-Administration | Source |

|---|---|---|---|

| Phospho-mTOR | Significantly increased | 1 hour | nih.gov |

| Phospho-Akt | Significantly increased | 1 hour | nih.gov |

| Phospho-S6K | Significantly increased | 1 and 2 hours | nih.gov |

| Phospho-ERK | No significant effect | 1 hour | nih.gov |

Brain-Derived Neurotrophic Factor (BDNF) Regulation

Scopolamine administration has been shown to modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival, differentiation, and synaptic plasticity. frontiersin.orgplos.orgmdpi.com The effect of scopolamine on BDNF appears to be context-dependent. In models of amnesia, scopolamine has been shown to cause a dose-dependent downregulation of BDNF mRNA and protein expression in the brain, including the cerebrum and hippocampus. plos.orgnih.gov This reduction in BDNF is associated with impaired cognitive function in these models. plos.orgnih.gov

Conversely, in the context of its antidepressant-like effects, scopolamine is reported to increase the expression and release of BDNF. mdpi.comfrontiersin.orgnih.govnih.gov This upregulation of BDNF is considered a key step that stimulates mTORC1 signaling and promotes synaptogenesis. mdpi.comfrontiersin.org Studies have demonstrated that scopolamine can reverse the decreased levels of BDNF observed in animal models of depression. nih.gov The activation of the mTORC1-BDNF signaling pathway in the medial prefrontal cortex is believed to be a crucial mechanism for the antidepressant effects of scopolamine. frontiersin.orgnih.gov This process involves BDNF binding to its receptor, Tyrosine kinase B (TrkB), which in turn activates downstream signaling cascades that enhance synaptic plasticity and protein synthesis. mdpi.comnih.gov

Table 3: Research Findings on Scopolamine's Regulation of BDNF

| Experimental Model | Brain Region | Effect on BDNF Expression | Associated Outcome | Source |

|---|---|---|---|---|

| Amnesia Model (Mice) | Cerebrum | Dose-dependent downregulation | Memory impairment | plos.org |

| Depression Model (Rats) | Medial Prefrontal Cortex | Increased expression | Antidepressant-like effects | frontiersin.orgnih.gov |

| Depression Model (Mice) | Hippocampus & Prefrontal Cortex | Reverses reserpine-induced decrease | Antidepressant-like effects | nih.gov |

| Cognitive Impairment Model (Mice) | Brain | Decreased expression | Memory dysfunction | mdpi.com |

Synaptogenesis and Neuronal Plasticity Mechanisms

The culmination of the signaling cascades initiated by scopolamine—including GABAergic disinhibition, glutamate release, and activation of the mTORC1 and BDNF pathways—is the promotion of synaptogenesis and neuronal plasticity. nih.govnih.govacs.org Synaptogenesis, the formation of new synapses, is a fundamental mechanism of structural plasticity that is thought to reverse the synaptic deficits associated with certain neurological conditions. nih.gov

Research demonstrates that a single dose of scopolamine can rapidly increase the number and function of spine synapses on layer V pyramidal neurons in the prefrontal cortex. nih.govresearchgate.net This structural change is hypothesized to be a delayed response to the activation of mTORC1 and the subsequent increase in the synthesis of synaptic proteins. nih.gov These newly formed synapses can restore or enhance neuronal connectivity, leading to lasting changes in circuit function. nih.gov The ability of scopolamine and other psychoplastogens to rapidly promote the regrowth of atrophied dendritic arbors highlights their potential to rewire pathological neural circuits. acs.org This enhancement of neuronal and glial plasticity is also supported by findings that scopolamine's effects can be attenuated by compounds that upregulate markers like glial fibrillary acidic protein (GFAP), which is involved in astrocyte morphology and neuron-glia interactions. nih.gov

Table 4: Summary of Scopolamine's Effects on Synaptogenesis and Plasticity

| Observed Effect | Location | Underlying Mechanism | Source |

|---|---|---|---|

| Increased number and function of spine synapses | Layer V pyramidal neurons (PFC) | Requires mTORC1 signaling and increased glutamate transmission. | nih.govresearchgate.net |

| Promotion of dendritic growth/arbor complexity | Cortical neurons (in vitro) | Initiated by transient stimulation; linked to AMPA receptor, TrkB, and mTOR activation. | acs.org |

| Increased synthesis of synaptic proteins | Prefrontal Cortex | Considered a result of mTORC1 activation. | nih.gov |

| Modulation of glial plasticity markers (e.g., GFAP) | Mouse cerebrum | Scopolamine downregulates GFAP; this is linked to its effects on memory. | nih.gov |

Scopolamine Hydrobromide As an Experimental Model of Cognitive Impairment

Theoretical Frameworks of Cholinergic Hypothesis in Cognitive Research

The cholinergic hypothesis, first proposed over two decades ago, posits that a decline in cognitive functions, particularly in aging and Alzheimer's disease, is substantially attributable to a dysfunction in acetylcholine-producing neurons in the brain. nih.gov This framework suggests that functional disturbances in cholinergic activity are a key factor in memory loss and related cognitive issues. nih.gov Consequently, restoring cholinergic function could potentially alleviate the severity of this cognitive decline. nih.gov The central nervous system's cholinergic system is crucial for cognitive processes, and its impairment is linked to a variety of memory and cognitive deficits. mdpi.com

Evidence supporting this hypothesis comes from several areas. Psychopharmacological studies have shown that cholinergic antagonists, like scopolamine (B1681570), can induce cognitive deficits, while cholinergic agonists can enhance cognitive function. nih.govworldscientific.com Furthermore, a correlation exists between cognitive impairments and a decrease in cholinergic markers in specific brain pathways, either through pathological conditions or experimental induction. worldscientific.com The degeneration of cholinergic neurons in the basal forebrain, a primary source of cholinergic output to the cerebral cortex, is particularly implicated in impaired learning, memory, and attention. mdpi.comnih.gov

The muscarinic cholinergic system, a key component of this circuitry, plays a significant role in modulating normal cognition. nih.gov Muscarinic receptor antagonists are known to impair attention, learning, and memory. nih.gov Conversely, agonists that activate these receptors have demonstrated cognition-enhancing properties. nih.gov The hippocampus, a brain region rich in nicotinic acetylcholine (B1216132) receptors and critical for memory, is heavily influenced by cholinergic signaling. mdpi.comnih.gov Acetylcholine modulates hippocampal plasticity, which is a cellular basis for learning and memory. nih.gov

While the cholinergic hypothesis has been a foundational concept, some studies have presented challenges, noting that in early stages of Alzheimer's disease, deficits in cholinergic enzymes may not be apparent, suggesting a more complex interplay of neurotransmitter systems. jamanetwork.com Nevertheless, the cholinergic system is considered one of several interacting systems whose failure contributes to the pathogenesis of Alzheimer's disease. researchgate.net The hypothesis continues to evolve, expanding from a primary focus on memory to include broader cognitive functions modulated by complex brain networks. mmu.ac.uk

Induction of Cognitive Dysfunction in Animal Models

Scopolamine hydrobromide is widely utilized in preclinical research to create animal models of cognitive impairment, mimicking deficits observed in human conditions like dementia and Alzheimer's disease. nih.govinforang.comwho.int As a nonselective muscarinic receptor antagonist, scopolamine blocks the action of acetylcholine at these receptors, leading to a temporary and reversible disruption of cholinergic neurotransmission. einj.orgwikipedia.orgkoreamed.org This induced cholinergic deficit results in impairments in learning, memory, and other cognitive functions, providing a valuable tool for screening potential therapeutic agents. researchgate.netresearchgate.net

The scopolamine-induced cognitive deficit model has been established and characterized in various animal species, most notably in rodents (rats and mice) and non-human primates.

Rodents: In rodents, scopolamine administration reliably produces impairments in a range of cognitive tasks. who.int These models are frequently used due to their cost-effectiveness and the availability of well-validated behavioral tests. koreamed.org For instance, studies in rats have shown that scopolamine impairs performance in tasks assessing spatial memory, such as the Morris water maze and the eight-arm radial maze. researchgate.netscielo.br Similarly, in mice, scopolamine induces deficits in tasks like the Y-maze and passive avoidance tests, which measure short-term and long-term memory, respectively. inforang.comjst.go.jp Chronic administration of scopolamine in rodents can lead to more persistent changes in pathways mediated by cholinergic neurons. researchgate.net

Primates: Non-human primates, with their more complex cognitive abilities and brain structures closer to humans, offer a valuable translational model. In rhesus monkeys, scopolamine has been shown to impair performance on spatial delayed response tasks, mimicking the deficits seen in aged primates and human dementia patients. nih.gov Studies in marmosets have demonstrated that scopolamine impairs short-term spatial memory and fear-learning. nih.gov The use of primate models allows for the evaluation of cognitive functions that are more difficult to assess in rodents, providing a bridge between preclinical findings and clinical applications. researchgate.net

The development of these species-specific models allows researchers to investigate the neurobiological underpinnings of cognitive dysfunction and to test the efficacy of novel therapeutic interventions in a controlled setting.

The administration of this compound in animal models leads to quantifiable impairments across several cognitive domains, providing a detailed picture of the role of the cholinergic system in these functions.

Scopolamine has been consistently shown to impair the acquisition of new information and skills in animal models. who.int This is demonstrated in tasks where the animal must learn a new rule or association to receive a reward or avoid an aversive stimulus. For example, in active avoidance tasks, rats treated with scopolamine show a reduced ability to learn to avoid a footshock. researchgate.net Similarly, in spatial learning tasks like the Morris water maze, scopolamine-treated animals take longer to learn the location of a hidden platform. researchgate.net This deficit in learning acquisition is attributed to scopolamine's blockade of muscarinic receptors, which are crucial for the initial encoding of new memories. wikipedia.org

One of the most prominent effects of scopolamine is the disruption of short-term memory. who.int This is often assessed using tasks that require the animal to hold information for a brief period. In the Y-maze task, which relies on the animal's natural tendency to explore novel arms, scopolamine-treated mice show a decrease in spontaneous alternations, indicating impaired working memory. inforang.com Similarly, in delayed non-matching-to-sample tasks in primates, scopolamine impairs the ability to remember a previously presented object. nih.gov The passive avoidance task is another widely used paradigm where scopolamine reduces the latency to enter a dark compartment where a footshock was previously received, demonstrating a deficit in short-term aversive memory. einj.orgjst.go.jp

Scopolamine administration consistently produces deficits in spatial memory, which is heavily dependent on the hippocampus and its cholinergic inputs. nih.govexlibrisgroup.com This is evident in tasks that require the animal to navigate using spatial cues. In the Morris water maze, scopolamine-treated rodents spend less time in the target quadrant where the platform was previously located during a probe trial, indicating impaired spatial recall. scielo.brmdpi.com The eight-arm radial maze is another task where scopolamine increases errors, as animals are less able to remember which arms they have already visited to obtain a food reward. mdpi.com In primates, scopolamine impairs performance on spatial delayed response tasks, further highlighting the critical role of the cholinergic system in processing and retaining spatial information. nih.gov

Interactive Data Tables

Table 1: Effects of Scopolamine on Learning and Memory Tasks in Rodents

| Species | Task | Cognitive Domain Affected | Observed Effect |

| Rat | Morris Water Maze | Spatial Learning & Memory | Increased latency to find the hidden platform; less time in the target quadrant. researchgate.netscielo.br |

| Rat | Eight-Arm Radial Maze | Spatial Working Memory | Increased number of errors (re-entering previously visited arms). mdpi.com |

| Rat | Active Avoidance | Learning Acquisition | Decreased avoidance of aversive stimulus. researchgate.net |

| Mouse | Y-Maze | Short-Term/Working Memory | Reduced spontaneous alternation behavior. inforang.com |

| Mouse | Passive Avoidance | Short-Term & Long-Term Memory | Decreased latency to enter the dark compartment. jst.go.jp |

| Mouse | Novel Object Recognition | Recognition Memory | Reduced time spent exploring the novel object. nih.gov |

Table 2: Scopolamine-Induced Cognitive Impairment in Primates

| Species | Task | Cognitive Domain Affected | Observed Effect |

| Rhesus Monkey | Spatial Delayed Response | Spatial Memory | Impaired performance, mimicking deficits in aged primates. nih.gov |

| Rhesus Monkey | Delayed Matching-to-Sample | Recognition Memory | Decreased accuracy in matching a sample stimulus. researchgate.net |

| Marmoset | Spontaneous Object-Location | Spatial Memory | Impaired ability to detect changes in the spatial location of objects. nih.gov |

| Marmoset | Fear-Motivated Behavior | Fear Learning | Deficits in learning associated with an aversive stimulus. nih.gov |

Characterization of Impaired Cognitive Domains

Visual Recognition and Visuospatial Memory Alterations

This compound administration has been demonstrated to produce detrimental effects on visual recognition memory and visuospatial memory. wikipedia.orgnih.gov Studies have shown that scopolamine impairs the encoding of visual stimuli for subsequent recognition. bu.edu In human trials, subjects administered scopolamine showed deficits in visual recognition memory tasks. nih.govbu.edu For instance, in one study, individuals who received scopolamine had difficulty recognizing previously studied complex visual images compared to a control group. bu.edu

Visuospatial memory, the ability to recall the location of objects in space, is also significantly affected. wikipedia.org Research using tasks like the Groton Maze Learning Test has revealed that scopolamine leads to performance deficits in measures of spatial memory. nih.gov These impairments include an increase in errors related to working memory processes, such as perseverative and rule-break errors, which remain significant even after accounting for scopolamine-induced slowing of visuomotor speed. nih.gov

Table 1: Effects of this compound on Visual and Visuospatial Tasks

| Cognitive Task | Observed Deficit | Supporting Evidence |

|---|---|---|

| Visual Recognition | Impaired ability to recognize previously seen images. nih.govbu.edu | Studies show scopolamine affects responses to studied items. bu.edu |

| Visuospatial Memory | Deficits in recalling the location of objects. wikipedia.orgnih.gov | Increased errors in maze learning tasks. nih.gov |

Verbal Recall and Psychomotor Speed Effects

The administration of this compound consistently leads to impairments in verbal recall and can affect psychomotor speed. wikipedia.orgnih.gov Numerous studies have documented significant deficits in verbal memory, particularly in tasks that require the free recall of newly learned information. wikipedia.orgnih.gov For example, subjects given scopolamine show a reduced ability to recall lists of words compared to placebo groups. nih.govmurdoch.edu.au This effect is attributed to scopolamine's interference with the initial acquisition and encoding of verbal information into long-term memory. murdoch.edu.au

The impact of scopolamine on psychomotor speed is also a notable finding. nih.govnih.gov While some earlier studies suggested that scopolamine did not generally impair psychomotor speed, more recent and comprehensive assessments have shown otherwise. nih.govswansea.ac.uk Scopolamine has been found to produce deficits in psychomotor performance, although these effects can sometimes be less pronounced than the impairments observed in memory tasks. nih.gov The degree of impairment can be dose-dependent. nih.gov

Table 2: this compound's Impact on Verbal and Psychomotor Functions

| Cognitive Function | Effect of Scopolamine | Key Findings |

|---|---|---|

| Verbal Recall | Significant impairment. wikipedia.orgnih.govnih.gov | Reduced ability to recall word lists and other verbal information. nih.govmurdoch.edu.au |

Episodic Memory and Memory Retention

This compound has a profound impact on episodic memory, which is the memory of autobiographical events, and on the retention of newly acquired memories. wikipedia.orgbu.edunih.gov Research has consistently shown that scopolamine significantly impairs episodic memory. wikipedia.orgnih.gov This includes a reduced ability to recall specific events or experiences, a key feature of the cognitive deficits induced by the drug. bu.edu

Memory retention, the ability to store information over time, is also severely compromised by scopolamine. wikipedia.orgmedcraveonline.com Studies have demonstrated that scopolamine impairs the consolidation of new memories, leading to a faster rate of forgetting. researchgate.net This deficit in memory retention is a hallmark of the amnesic effects of scopolamine and is a primary reason for its use in creating animal models of memory impairment. medcraveonline.comresearchgate.net

Table 3: Influence of this compound on Episodic Memory and Retention

| Memory Process | Effect of Scopolamine | Research Observations |

|---|---|---|

| Episodic Memory | Significant impairment. wikipedia.orgnih.gov | Reduced recall of specific personal events and experiences. bu.edu |

Neurobiological Correlates of Scopolamine-Induced Cognitive Impairment

The cognitive deficits induced by this compound are rooted in its effects on various neurobiological processes. These include direct interference with the cholinergic system, as well as indirect influences on pathological processes associated with neurodegenerative diseases like Alzheimer's disease.

Cholinergic Dysfunction and Deficits

The primary neurobiological mechanism underlying scopolamine's cognitive effects is the induction of a temporary state of cholinergic dysfunction. wikipedia.orgmedcraveonline.comeuropeanreview.org Scopolamine acts as a non-selective muscarinic acetylcholine receptor antagonist, blocking the action of the neurotransmitter acetylcholine (ACh) in the brain. wikipedia.orgnih.govpnas.org ACh is critically involved in various cognitive functions, including attention, learning, and memory. mdpi.com By blocking muscarinic receptors, scopolamine disrupts cholinergic neurotransmission, which is essential for the proper functioning of brain regions like the hippocampus and cortex, areas vital for memory formation. wikipedia.orgmdpi.com This disruption of the cholinergic system is a key reason why scopolamine is widely used to model the cognitive deficits seen in conditions characterized by cholinergic decline, such as Alzheimer's disease. wikipedia.orgmdpi.com

Amyloid-Beta (Aβ) Deposition Processes

Recent research suggests that the effects of scopolamine may extend beyond acute cholinergic blockade to influence processes related to amyloid-beta (Aβ) deposition, a key pathological hallmark of Alzheimer's disease. researchgate.netacs.org Studies in animal models have shown that chronic administration of scopolamine can lead to an increase in the levels of Aβ. mdpi.comresearchgate.net It is proposed that scopolamine may increase the production of the amyloid precursor protein (APP) and the activity of beta-secretase, an enzyme involved in the generation of Aβ. researchgate.net This leads to higher amounts of Aβ, which can then aggregate into plaques. nsj.org.sansj.org.sanih.gov

Tau Protein Hyperphosphorylation Patterns

In addition to its effects on Aβ, scopolamine has also been implicated in the hyperphosphorylation of tau protein, another central feature of Alzheimer's disease pathology. nih.govnsj.org.sa Tau is a protein that helps stabilize microtubules in neurons. In Alzheimer's disease, tau becomes abnormally hyperphosphorylated, causing it to aggregate into neurofibrillary tangles inside neurons, leading to neuronal dysfunction and death. nepjol.infokoreascience.kr Animal studies have demonstrated that scopolamine administration can increase the levels of phosphorylated tau protein in the brain, including the hippocampus and prefrontal cortex. nsj.org.sanih.govnepjol.info This suggests that cholinergic dysfunction induced by scopolamine may contribute to the pathological cascade that leads to tauopathy.

Oxidative Stress Induction and Mechanisms

This compound administration is a well-established method for inducing cognitive deficits in preclinical research, and one of the key underlying mechanisms is the induction of oxidative stress within the brain. nih.govspandidos-publications.com Research has consistently shown that scopolamine disrupts the delicate balance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense systems. spandidos-publications.com This disruption leads to a state of oxidative stress, which is implicated in the neuronal damage and cognitive impairment observed in this model. nih.govjpreventionalzheimer.com

The mechanisms of scopolamine-induced oxidative stress involve several interconnected pathways. It has been shown to increase lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. researchgate.net A common marker for this process, malondialdehyde (MDA), is significantly elevated in the hippocampus and other brain regions following scopolamine treatment. researchgate.netscience.gov

Furthermore, scopolamine administration has been found to decrease the activity of crucial endogenous antioxidant enzymes. researchgate.net These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are responsible for neutralizing harmful free radicals. researchgate.net By diminishing the efficacy of these protective enzymes, scopolamine exacerbates the damaging effects of ROS on neuronal cells. researchgate.net Some studies also suggest that scopolamine-induced oxidative stress may be linked to the upregulation of DNA damage markers, indicating that the impact of oxidative stress extends to the genetic material within neurons. spandidos-publications.com This cascade of oxidative damage contributes significantly to the neurotoxicity and cognitive deficits that characterize the scopolamine model. spandidos-publications.comjpreventionalzheimer.com

Table 1: Effects of this compound on Oxidative Stress Markers

| Marker | Effect of Scopolamine | Implication |

| Malondialdehyde (MDA) | Increased | Indicates lipid peroxidation and cell membrane damage. researchgate.net |

| Superoxide Dismutase (SOD) | Decreased | Reduced ability to neutralize superoxide radicals. researchgate.net |

| Catalase (CAT) | Decreased | Impaired decomposition of hydrogen peroxide. researchgate.net |

| Glutathione Peroxidase (GPx) | Decreased | Diminished capacity to reduce hydrogen peroxide and lipid hydroperoxides. researchgate.net |

| Reactive Oxygen Species (ROS) | Increased | General increase in damaging free radicals. spandidos-publications.com |

Hippocampal Neuronal Integrity and Loss

The hippocampus, a brain region critical for learning and memory, is particularly vulnerable to the effects of this compound. Histological studies have revealed significant damage to hippocampal neuronal integrity following scopolamine administration. researchgate.netnih.gov This damage manifests as observable neuronal loss and morphological changes in key hippocampal subfields, such as the CA1 and dentate gyrus (DG) regions. jpreventionalzheimer.comresearchgate.net

Research has documented a notable reduction in the number of neurons in the hippocampus of animals treated with scopolamine. researchgate.net This neuronal loss is often accompanied by histopathological features such as atrophied pyramidal cells, which are the principal excitatory neurons in the hippocampus, and hyperchromatic staining, which can indicate cellular stress and pyknosis, a form of irreversible chromatin condensation. nih.gov Furthermore, an increase in glial cells and astrogliosis, the proliferation of astrocytes in response to neuronal damage, is often observed, signifying an active neuroinflammatory and neurodegenerative process. jpreventionalzheimer.comnih.gov

The observed neuronal loss is not uniform and can be dose-dependent, with higher doses of scopolamine leading to more pronounced cell death. researchgate.net The degeneration of neurons and the presence of cellular vacuolations suggest that scopolamine can trigger neurodegenerative cascades. nih.gov While some studies suggest these effects might be transient, others indicate the potential for lasting damage to hippocampal circuitry, contributing to the persistent cognitive deficits seen in this model. researchgate.netbiorxiv.org The restoration of these depleted hippocampal Nissl granules, which are essential for protein synthesis and neuronal function, has been a target for potential therapeutic interventions. mdpi.com

Table 2: Histopathological Changes in the Hippocampus Induced by this compound

| Histopathological Feature | Observation | Consequence |

| Neuronal Number | Decreased in CA1 and DG regions. jpreventionalzheimer.comresearchgate.net | Contributes to cognitive impairment. |

| Pyramidal Cells | Atrophied and hyperchromatic. nih.gov | Indicates cellular stress and damage. |

| Glial Cells | Increased number and astrogliosis. jpreventionalzheimer.comnih.gov | Reflects neuroinflammatory response. |

| Cellular Integrity | Loss of integrity and cellular vacuolations. nih.gov | Suggests neurodegenerative processes. |

| Nissl Granules | Depletion. mdpi.com | Impaired protein synthesis and neuronal function. |

Place Cell and Neural Ensemble Properties Disruption

This compound profoundly disrupts the finely tuned activity of hippocampal place cells and the coordinated firing of neural ensembles, which are fundamental for spatial navigation and memory. nih.govbiorxiv.orgcogstate.com Place cells are neurons in the hippocampus that become active when an animal enters a specific location in its environment, known as the place field. The collective activity of these cells forms a neural representation of the spatial environment.

Administration of scopolamine significantly impairs the stability and precision of these place fields. nih.govcogstate.com Studies using in-vivo calcium imaging have shown that while place cells may still exhibit some location-specific firing after scopolamine treatment, the consistency and accuracy of this firing are greatly diminished. biorxiv.orgcogstate.com The spatial information content of individual place cells is reduced, and there is an increase in "off-field" firing, where neurons fire outside their designated place fields. cogstate.com This leads to a less reliable and more noisy spatial code.

Table 3: Effects of this compound on Hippocampal Place Cells and Neural Ensembles

| Parameter | Effect of Scopolamine | Functional Implication |

| Place Cell Stability | Decreased | Unreliable spatial representation. nih.govcogstate.com |

| Spatial Information Content | Reduced | Less precise encoding of location. nih.govbiorxiv.org |

| Neural Firing Rate | Decreased | Altered overall network activity. nih.gov |

| Number of Active Neurons | Reduced | Diminished neural representation. nih.gov |

| Decoding Accuracy | Decreased | Impaired ability to determine position from neural activity. nih.govcogstate.com |

| Phase Precession | Degraded | Disrupted temporal coding of spatial information. nih.gov |

Validity and Limitations of the Scopolamine Challenge Model in Preclinical Research

The scopolamine challenge model, which involves inducing transient cognitive deficits through the administration of scopolamine, is a widely utilized tool in preclinical research for screening potential cognitive-enhancing drugs. biorxiv.orgbiorxiv.org However, the model possesses both notable validity and significant limitations that must be carefully considered when interpreting experimental outcomes. biorxiv.orgbiorxiv.org

Predictive Validity Assessments

The predictive validity of the scopolamine model, which refers to its ability to predict the efficacy of a compound in clinical populations, is a subject of ongoing debate. biorxiv.orgbiorxiv.org The model is predicated on the cholinergic hypothesis of memory dysfunction, which is a hallmark of conditions like Alzheimer's disease. nih.gov In this context, the model has shown some success in identifying compounds that act on the cholinergic system.

However, a significant criticism of the scopolamine challenge is its tendency to produce a high number of false positives. nih.govbiorxiv.org This means that many compounds that reverse scopolamine-induced deficits in animals fail to demonstrate efficacy in human clinical trials for dementia. This high false-positive rate suggests that the model may not fully recapitulate the complex and multifactorial pathology of neurodegenerative diseases. Despite these limitations, some research suggests that the scopolamine challenge test may be a viable screening tool for identifying individuals at risk for amyloid-beta-related cognitive decline in the preclinical stages of Alzheimer's disease, indicating some level of predictive value in specific contexts. cogstate.com

Peripheral Confounds and Methodological Considerations

A major limitation of the scopolamine model is the presence of peripheral side effects that can confound the interpretation of cognitive assessments. nih.govbiorxiv.orgbiorxiv.org Scopolamine acts on muscarinic receptors throughout the body, not just in the brain. These peripheral effects can include changes in cardiovascular function, pupil dilation, and dry mouth, which can indirectly impact an animal's performance in behavioral tasks, independent of any direct effects on cognition. biorxiv.orgbiorxiv.org For instance, an animal's motivation, sensory perception, or motor activity could be altered, leading to performance deficits that are mistakenly attributed to cognitive impairment.

Biosynthesis and Biotechnological Production of Scopolamine Hydrobromide

Natural Biosynthetic Pathways in Solanaceae Plants

The biosynthesis of scopolamine (B1681570) occurs predominantly in the roots of various Solanaceae species, including those from the genera Atropa, Datura, Duboisia, and Hyoscyamus. nih.govoup.comoup.com The synthesized alkaloids are subsequently translocated to the aerial parts of the plant for storage. nih.gov The entire pathway can be conceptualized in three main stages: the formation of the tropane (B1204802) ring from the amino acid ornithine, the synthesis of tropic acid from phenylalanine, and finally, the esterification of these two precursors followed by an epoxidation reaction to form scopolamine. researchgate.net The complete biosynthetic pathway involves at least 13 enzymatic steps. mdpi.com

The journey towards scopolamine begins with the amino acid L-ornithine, which serves as the primary precursor for the tropane ring. researchgate.net L-ornithine is converted to putrescine through decarboxylation. researchgate.net An alternative route to putrescine exists from L-arginine via a three-step enzymatic process. researchgate.netresearchgate.net However, studies using enzyme inhibitors in Atropa belladonna have indicated that the pathway originating from ornithine is the major contributor to tropane alkaloid biosynthesis. acs.org Putrescine stands as a critical intermediate, channeling into the production of various alkaloids. nih.govresearchgate.net

The conversion of precursors into the final scopolamine molecule is orchestrated by a series of specific enzymes. The genes encoding many of these enzymes have been identified, paving the way for metabolic engineering approaches.

Following its synthesis, putrescine is methylated to form N-methylputrescine. This reaction is catalyzed by putrescine N-methyltransferase (PMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.govfrontiersin.orgscispace.com This step is considered the first committed step that directs the metabolic flow specifically towards tropane and nicotine (B1678760) alkaloids, diverting putrescine from other polyamine pathways. researchgate.netnih.govpnas.org PMT is a key regulatory point in the pathway, and its activity has been shown to be a flux-limiting step. nih.gov The PMT enzyme and its corresponding gene have been identified and studied in various Solanaceae species, including Atropa belladonna, Hyoscyamus niger, and Datura stramonium. nih.govnih.govnih.gov Interestingly, PMT is believed to have evolved from spermidine (B129725) synthases (SPDS), enzymes involved in primary polyamine metabolism. frontiersin.orgscispace.comnih.gov

The subsequent step involves the oxidative deamination of N-methylputrescine to 4-methylaminobutanal, which is catalyzed by a copper-containing enzyme, N-methylputrescine oxidase (MPO). nih.govnumberanalytics.comoup.com The resulting 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. wikipedia.orgnih.gov This cation is a central intermediate in the biosynthesis of all tropane alkaloids. nih.gov MPO has been characterized in tobacco and is understood to have evolved from diamine oxidases (DAOs) to specifically metabolize N-methylated putrescine for alkaloid synthesis in the Solanaceae family. oup.com

The final and crucial steps in scopolamine biosynthesis are catalyzed by a single bifunctional enzyme, hyoscyamine (B1674123) 6β-hydroxylase (H6H). nih.gov This enzyme is a 2-oxoglutarate-dependent dioxygenase that first hydroxylates l-hyoscyamine (B7768854) to produce 6β-hydroxyhyoscyamine (also known as anisodamine). nih.govmdpi.comnih.gov In the second step, the same enzyme catalyzes the epoxidation of 6β-hydroxyhyoscyamine to form the 6,7-β-epoxide ring, yielding scopolamine. mdpi.comnih.govscirp.org The hydroxylase activity of H6H is generally much more efficient than its epoxidase activity, which often makes the final epoxidation step rate-limiting. nih.govnih.gov The h6h gene has been isolated from several species, including Hyoscyamus niger, and its overexpression in hairy root cultures of various plants has been shown to significantly increase the scopolamine-to-hyoscyamine ratio, confirming its key role in determining the final alkaloid profile. nih.govoup.com

Interactive Data Tables

Key Enzymes in Scopolamine Biosynthesis

| Enzyme Name | Abbreviation | EC Number | Function | Precursor | Product |

| Ornithine Decarboxylase | ODC | 4.1.1.17 | Decarboxylation | L-ornithine | Putrescine |

| Putrescine N-Methyltransferase | PMT | 2.1.1.53 | N-methylation of putrescine | Putrescine | N-methylputrescine |

| N-Methylputrescine Oxidase | MPO | 1.4.3.6 | Oxidative deamination | N-methylputrescine | 4-methylaminobutanal |

| Hyoscyamine 6β-Hydroxylase | H6H | 1.14.11.11 | Hydroxylation and Epoxidation | L-hyoscyamine | Scopolamine |

Putrescine Oxidase Catalysis

Spatial and Cellular Compartmentalization of Alkaloid Biosynthesis

The biosynthesis of tropane alkaloids (TAs), including scopolamine, is a complex process characterized by a high degree of spatial and cellular compartmentalization within the plant. researchgate.netnih.gov In species of the Solanaceae family, the primary site of TA biosynthesis is the roots. nih.govpnas.org Following synthesis, the alkaloids are transported to the aerial parts of the plant, such as leaves and stems, for storage. nih.gov While the exact transport mechanism is not fully elucidated, it is widely presumed to occur through the xylem. nih.gov

Within the root, the biosynthetic pathway is further segregated into different cell types and subcellular organelles. researchgate.net The initial steps of the pathway, involving enzymes from amino acid and polyamine metabolism, are thought to occur in various compartments, including the chloroplast, peroxisomes, and cytosol. pnas.org Key enzymes in the scopolamine pathway have been localized to specific root tissues. For instance, putrescine N-methyltransferase (PMT), which catalyzes the first committed step in the biosynthesis of the tropane ring, has been found to be expressed in the pericycle. nih.govmdpi.com Similarly, hyoscyamine 6β-hydroxylase (H6H), the enzyme responsible for the conversion of hyoscyamine to scopolamine, is also localized in the pericycle of young roots. oup.commdpi.comresearchgate.netresearchgate.net

However, other enzymes in the pathway exhibit different localization patterns. Tropinone (B130398) reductase I (TR-I), which reduces tropinone to tropine (B42219), is found in the endodermis and cortex. nih.govoup.com This differential localization of enzymes suggests the necessity of transporting pathway intermediates across different cell layers within the root. scispace.com For example, intermediates formed in the endodermis may need to be transported to the pericycle for subsequent reactions. nih.gov

The final steps of scopolamine biosynthesis, including the conversion of littorine (B1216117) to hyoscyamine and then to scopolamine, involve enzymes located in the endoplasmic reticulum. pnas.org The complexity of this spatial organization is further highlighted by the fact that the entire biosynthetic pathway, from primary metabolites to the final alkaloid, is distributed across multiple tissues, cell types, and organelles. researchgate.netnih.gov This intricate compartmentalization underscores the coordinated effort required for the plant to produce these valuable secondary metabolites.

Engineered Biosynthesis and Metabolic Engineering Approaches

Metabolic engineering offers a promising avenue for enhancing the production of scopolamine hydrobromide, overcoming the limitations of traditional agricultural extraction. These approaches focus on modifying the genetic makeup of organisms to optimize the biosynthetic pathway, leading to increased yields of the target compound. Two primary platforms are being explored for the engineered biosynthesis of scopolamine: transgenic plant systems and microbial biosynthesis platforms.

Transgenic Plant Systems (e.g., Hairy Root Cultures)

Transgenic plant systems, particularly hairy root cultures induced by Agrobacterium rhizogenes, have emerged as a popular method for producing secondary metabolites synthesized in roots. mdpi.com Hairy roots are characterized by their rapid growth, genetic stability, and high capacity for secondary metabolite production, making them an ideal system for metabolic engineering of scopolamine. mdpi.com

A key strategy in metabolic engineering is the overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway. In the context of scopolamine production, putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H) have been identified as critical bottlenecks.

| Gene Overexpressed | Plant System | Observed Effect on Alkaloid Production |

| pmt (putrescine N-methyltransferase) | Hyoscyamus muticus hairy roots | Increased accumulation of N-methylputrescine and tropane alkaloids. mdpi.com |

| h6h (hyoscyamine 6β-hydroxylase) | Atropa belladonna hairy roots | Significant increase in the conversion of hyoscyamine to scopolamine, leading to higher scopolamine yields. |

Beyond the overexpression of single enzymes, several other strategies are employed to enhance scopolamine yield in hairy root cultures. These include:

Precursor Feeding: Supplying the culture medium with precursors of the biosynthetic pathway, such as ornithine or phenylalanine, can boost the production of scopolamine by increasing the availability of building blocks for its synthesis.

Optimization of Culture Conditions: Fine-tuning environmental factors like nutrient composition, pH, and temperature of the culture medium can significantly impact the growth of hairy roots and their metabolic activity, leading to improved scopolamine accumulation.

Silencing of Competing Pathways: In some cases, metabolic pathways that compete for the same precursors as the scopolamine pathway can be downregulated or silenced using techniques like RNA interference (RNAi). This redirects the metabolic flux towards the desired product.

Biotransformation: This strategy involves providing an intermediate of the pathway, such as hyoscyamine, to transgenic cultures that are specifically engineered to efficiently convert it to the final product. For example, transgenic tobacco hairy roots overexpressing the h6h gene can be used for the biotransformation of hyoscyamine into scopolamine. mdpi.com

Overexpression of Rate-Limiting Enzymes (e.g., PMT, H6H)

Microbial Biosynthesis Platforms (e.g., Yeast)

The reconstruction of plant biosynthetic pathways in microorganisms like the yeast Saccharomyces cerevisiae represents a frontier in metabolic engineering. researchgate.net This approach offers several advantages, including rapid growth cycles, scalable fermentation processes, and the potential for de novo synthesis of complex molecules from simple carbon sources. researchgate.netmdpi.com

The entire biosynthetic pathway for tropane alkaloids, including scopolamine, has been successfully reconstructed in yeast. researchgate.netmdpi.com This monumental undertaking involved the identification and transfer of all the necessary plant genes into the yeast genome. mdpi.com The process required positioning over twenty proteins from diverse origins—yeast, bacteria, plants, and animals—across six different subcellular locations within the yeast cell to mimic the spatial organization found in plants. researchgate.netresearchgate.net

Functional Genomics and Enzyme Discovery in Heterologous Hosts

The production of this compound through biotechnological means has pivoted towards the use of engineered microbial hosts, such as Escherichia coli and the baker's yeast Saccharomyces cerevisiae. twistbioscience.comnih.govmpg.de This strategy offers a potential alternative to agricultural extraction, which can be susceptible to environmental and geopolitical instabilities. twistbioscience.comnih.gov The successful reconstruction of the complex scopolamine biosynthetic pathway in these microorganisms relies heavily on functional genomics for identifying unknown enzymes and on protein engineering to optimize their activity in a non-native cellular environment. mpg.denih.gov

Functional genomics has been instrumental in elucidating the complete biosynthetic pathway of scopolamine, which for a long time had missing enzymatic steps. nih.govresearchgate.net A significant breakthrough was the identification of the previously unknown hyoscyamine dehydrogenase (HDH). nih.gov Researchers utilized a functional genomics approach by mining transcriptome data from the scopolamine-producing plant Atropa belladonna. mpg.denih.gov By searching for genes that were co-expressed with known tropane alkaloid (TA) biosynthesis genes, they identified a list of potential candidates. nih.gov These candidates were then screened for their activity by expressing them in engineered yeast, leading to the successful discovery of HDH, the enzyme responsible for converting hyoscyamine aldehyde to hyoscyamine. twistbioscience.comnih.gov This discovery filled a critical gap in the pathway, enabling the complete de novo synthesis of scopolamine in a heterologous host. mdpi.com

The heterologous production of scopolamine is a complex metabolic engineering challenge, requiring the functional expression of numerous enzymes, some of which are difficult to produce in microbial systems. acs.org The entire pathway involves more than 20 enzymes from diverse origins—including plants, bacteria, and yeast itself—which must be strategically positioned across various subcellular compartments to function correctly. nih.gov

Key enzymes in the pathway have been specific targets for discovery, characterization, and engineering to enhance production yields.

Putrescine N-methyltransferase (PMT): This enzyme catalyzes the first committed step in tropane alkaloid biosynthesis, making it a primary target for metabolic engineering. nih.govnih.gov Overexpression of the pmt gene has been shown to improve the production of pathway intermediates. nih.gov

Hyoscyamine 6β-hydroxylase (H6H): As the enzyme that catalyzes the final two steps in scopolamine synthesis—the conversion of hyoscyamine to 6β-hydroxyhyoscyamine and then to scopolamine—H6H is frequently a rate-limiting factor. nih.govoup.commdpi.com The gene from Hyoscyamus niger (HnH6H) has been widely used in metabolic engineering efforts. researchgate.net Overexpression of H6H can significantly increase the scopolamine-to-hyoscyamine ratio in engineered systems. oup.com Furthermore, protein engineering of H6H from Anisodus acutangulus in E. coli resulted in a mutant with a 3.4-fold improvement in hydroxylation activity. nih.gov

Littorine Synthase (LS): Functional expression of this key plant enzyme, which generates a central intermediate, proved challenging in yeast. nih.govacs.org Protein engineering was required to achieve activity; specifically, an N-terminal fusion strategy was developed to ensure the enzyme was correctly trafficked to the vacuole, where it could perform its function. nih.govpnas.org

The simultaneous overexpression of multiple pathway genes is a particularly effective strategy. For instance, the co-expression of pmt and h6h in hairy root cultures of Hyoscyamus niger led to a substantial increase in scopolamine accumulation. nih.govnih.gov

Table 1: Key Enzymes in Heterologous Scopolamine Biosynthesis This table is interactive. You can sort and filter the data.

| Enzyme | Abbreviation | Function | Source Organism (Gene) | Heterologous Host(s) | Citation(s) |

|---|---|---|---|---|---|

| Putrescine N-methyltransferase | PMT | Catalyzes the N-methylation of putrescine, the first committed step. | Nicotiana tabacum | Hyoscyamus niger (hairy roots), Atropa belladonna | nih.govresearchgate.net |

| Tropinone Reductase I | TR-I | Reduces tropinone to tropine. | Hyoscyamus niger | Saccharomyces cerevisiae | nih.govmdpi.com |

| Littorine Synthase | LS | Condenses tropine and phenyllactic acid glucoside to produce littorine. | Atropa belladonna | Saccharomyces cerevisiae | nih.govacs.orgpnas.org |

| Littorine Mutase/Monooxygenase | CYP80F1 | Rearranges littorine to form hyoscyamine aldehyde. | Atropa belladonna | Saccharomyces cerevisiae | mdpi.compnas.org |

| Hyoscyamine Dehydrogenase | HDH | Reduces hyoscyamine aldehyde to hyoscyamine. | Datura stramonium | Saccharomyces cerevisiae | nih.govpnas.org |

Reconstructing the entire pathway in a single microbial cell introduces further challenges, such as metabolite transport limitations. pnas.org In plants, biosynthesis is distributed across different tissues and cellular organelles, a spatial organization that requires a suite of molecular transporters. mdpi.compnas.org To overcome this in yeast, researchers have successfully identified and expressed plant-derived transporters to facilitate the movement of pathway intermediates between subcellular compartments, such as from the cytosol into the vacuole, which significantly boosts product titers. pnas.org

Table 2: Selected Research Findings in Heterologous Scopolamine Production This table is interactive. You can sort and filter the data.

| Research Focus | Genetic Modification(s) | Host Organism | Key Finding | Citation(s) |

|---|---|---|---|---|

| Enzyme Discovery | Transcriptome mining and screening of candidates. | Saccharomyces cerevisiae | Identification of the previously unknown hyoscyamine dehydrogenase (HDH) enzyme. | twistbioscience.comnih.gov |

| Pathway Reconstruction | Expression of >20 enzymes, transporters, and 8 gene deletions. | Saccharomyces cerevisiae | First de novo synthesis of hyoscyamine and scopolamine from simple sugars in yeast. | nih.govacs.org |

| Yield Improvement | Co-overexpression of pmt and h6h genes. | Hyoscyamus niger (hairy roots) | Achieved a scopolamine yield of 411 mg/L, the highest reported in engineered hairy roots. | nih.gov |

| Enzyme Engineering | Random and site-directed mutagenesis of AaH6H. | Escherichia coli | Created a double mutant (S14P/K97A) with 3.4-fold improved hydroxylation activity, enabling 97% conversion of hyoscyamine. | nih.gov |

| Transport Engineering | Expression of plant-derived vacuolar transporters (AbPUP1, AbLP1). | Saccharomyces cerevisiae | Alleviated metabolite transport bottlenecks, increasing scopolamine production over 7-fold to 172 µg/L. | pnas.org |

These combined approaches in functional genomics, enzyme engineering, and transport biology are systematically overcoming the hurdles associated with producing complex plant-derived natural products in microbial factories. This progress is paving the way for a stable and scalable supply of this compound independent of agricultural constraints. mpg.deacs.org

Advanced Research Methodologies Employing Scopolamine Hydrobromide

Behavioral Neuroscience Paradigms for Cognitive Assessment

Scopolamine (B1681570) hydrobromide is widely used to induce cognitive impairments in various behavioral tasks, providing a model to test the efficacy of potential cognitive-enhancing drugs. nih.govnih.gov

Maze-Based Learning and Memory Tasks (e.g., Morris Water Maze, Y-Maze, Barnes Maze)

Maze-based tasks are fundamental in assessing spatial learning and memory, and scopolamine hydrobromide is frequently used to disrupt performance in these paradigms. researchgate.netresearchgate.net

Morris Water Maze (MWM): In the MWM, a test of spatial navigation, scopolamine administration has been shown to impair the ability of rodents to locate a hidden platform. nih.govbiomolther.org Studies have demonstrated that scopolamine impairs the acquisition phase of memory in the MWM, but not the consolidation and retrieval phases. biomolther.org This suggests a critical role for cholinergic neurotransmission in the initial learning of spatial information. biomolther.org Research has also shown that co-administration of donepezil (B133215), an acetylcholinesterase inhibitor, can alleviate the scopolamine-induced deficits in the MWM, further validating its use in translational research for conditions like Alzheimer's disease. nih.gov

Y-Maze: The Y-maze is used to assess spatial working memory through spontaneous alternation behavior. Scopolamine has been shown to decrease spontaneous alternation, indicating impaired working memory. inforang.comscience.gov For instance, in one study, scopolamine-treated mice showed a significant decrease in cognitive function in the Y-maze test compared to the normal control group. inforang.com Another study found that while scopolamine did not affect the time spent in the novel arm, it did reduce the frequency of entry into the novel arm, suggesting a subtle impairment in spatial recognition. uky.edu

Barnes Maze: The Barnes maze is another dry-land maze used to evaluate spatial learning and memory, reducing the stress associated with water-based tasks. nih.gov Scopolamine administration impairs performance in the Barnes maze, increasing the time and errors made to find the target hole. nih.govresearchgate.net Research comparing the effects of scopolamine and phencyclidine found that scopolamine had a more potent effect in disrupting short-term spatial memory in this task. nih.gov

Table 1: Effects of this compound in Maze-Based Tasks

| Maze Type | Cognitive Function Assessed | Observed Effect of this compound | Key Findings |

|---|---|---|---|

| Morris Water Maze | Spatial Navigation, Learning, and Memory | Impaired acquisition of the hidden platform location. biomolther.org | Primarily affects the initial learning phase, not consolidation or retrieval. biomolther.org |

| Y-Maze | Spatial Working Memory | Decreased spontaneous alternation behavior. inforang.comscience.gov | Indicates deficits in short-term spatial memory and recognition. inforang.comuky.edu |

| Barnes Maze | Spatial Learning and Memory | Increased latency and errors in finding the target hole. nih.govresearchgate.net | Demonstrates significant impairment of short-term spatial memory. nih.gov |

Avoidance Learning Assessments (e.g., Inhibitory Avoidance, Passive Avoidance Paradigm)

Avoidance learning tasks are used to study memory related to aversive events. This compound is instrumental in investigating the cholinergic mechanisms underlying this form of memory.

Inhibitory Avoidance/Passive Avoidance: In the passive avoidance task, animals learn to avoid a compartment where they previously received an aversive stimulus. Scopolamine administration has been shown to disrupt the consolidation of this memory, leading to a shorter latency to enter the aversive compartment. frontiersin.orgnih.gov However, the effects can be complex, with some studies showing that scopolamine can also enhance memory consolidation under certain conditions. frontiersin.orgnih.gov The timing of scopolamine administration is crucial, with post-training administration often used to specifically target memory consolidation processes. frontiersin.org Studies have also shown that the effects of scopolamine on passive avoidance can be reversed by other drugs, making it a useful tool for screening potential cognitive enhancers. nih.gov

Contextual and Fear Conditioning Studies

Contextual and fear conditioning paradigms are essential for understanding how organisms learn to associate environmental cues with aversive events. This compound has been a key tool in dissecting the role of the cholinergic system in these processes.